

Application Notes and Protocols for (S,S)-TsDPEN Catalyzed Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B131608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and reaction protocols for asymmetric transfer hydrogenation (ATH) reactions catalyzed by the chiral ruthenium complex derived from (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (**(S,S)-TsDPEN**). This catalyst system, a cornerstone of Noyori-type hydrogenations, offers a powerful and versatile tool for the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Introduction

The **(S,S)-TsDPEN** ligand, in combination with a ruthenium precursor, forms a highly efficient and selective catalyst for the asymmetric transfer hydrogenation of a broad range of prochiral ketones and imines. A key feature of this catalytic system is the predictable stereochemical outcome. When using the **(S,S)-TsDPEN** ligand, the ATH of ketones typically yields the corresponding (S)-alcohols, while the reduction of imines generally affords (R)-amines.^[1] This stereochemical divergence is attributed to different reaction mechanisms for the two substrate classes.^[1]

The reduction of ketones is proposed to proceed through a six-membered pericyclic transition state, whereas the reduction of imines is believed to follow an ionic pathway involving the protonation of the imine substrate.^[1] These reactions are typically carried out using a hydrogen donor such as a formic acid/triethylamine azeotrope or isopropanol.

Substrate Scope

The Ru-(S,S)-TsDPEN catalytic system demonstrates broad applicability across various classes of ketones and imines. Below are tables summarizing the performance of this catalyst with different substrates.

Asymmetric Transfer Hydrogenation of Ketones

Table 1: Aromatic Ketones

Subst rate	Produ ct	Catal yst		Hydro gen		Temp. (°C)	Time (h)	Yield (%)	ee (%)	Confi gurati on
		Loadi ng (mol %)	Sourc e	Solve nt	Aceton itrile					
Acetophenone	1-Phenylethanol	0.5	HCOO H/Et ₃ N	Acetonitrile	28	18	95	97	S	
4-Chloroacetophenone	1-(4-Chlorophenyl)ethanol	0.1	HCOO H/Et ₃ N	DMF	25	16	90	98	R	
4-Methoxyacetophenone	1-(4-Methoxyphenyl)ethanol	0.5	HCOO H/Et ₃ N	Acetonitrile	28	18	>99	95	S	
3',5'-Bis(4-ethylacetophenone)	1-[3',5'-bis(4-ethylphenyl)ethoxy]ethanol	0.5	HCOO Na	Water	50	2	99	90	S	
4-Chromone	(S)-4-Chromanol	0.2	HCOO H/Et ₃ N	DMF	rt	24	>99	99	S	
Phenacyl	(R)-2-Chloro-1-	0.1	HCOO H/Et ₃ N	DMF	25	16	>99	98	R	

chlorid phenyl
e ethano
l

Table 2: Heteroaromatic, Aliphatic, and Other Ketones

Subst rate	Produ ct	Catal yst Loadi ng (mol %)	Hydro gen Sourc e	Solve nt	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Confi gurati on
2- Acetyl thiophe ne	1- (Thiop hen-2- yl)etha nol	1.0	HCOO H/Et ₃ N	Aceton itrile	28	18	69	91.7	S
1,1,1- Trifluor oaceto ne	(S)-1,1 ,1- Trifluor o-2- propan ol	0.1	HCOO H/Et ₃ N	Neat	rt	24	>99	97	S
α- Ketop antola ctam	N- Propyl pantol actam	0.2	HCOO H/DIP EA	CH ₂ Cl 2	rt	12	99	95	-

Asymmetric Transfer Hydrogenation of Imines

Table 3: Cyclic and Acyclic Imines

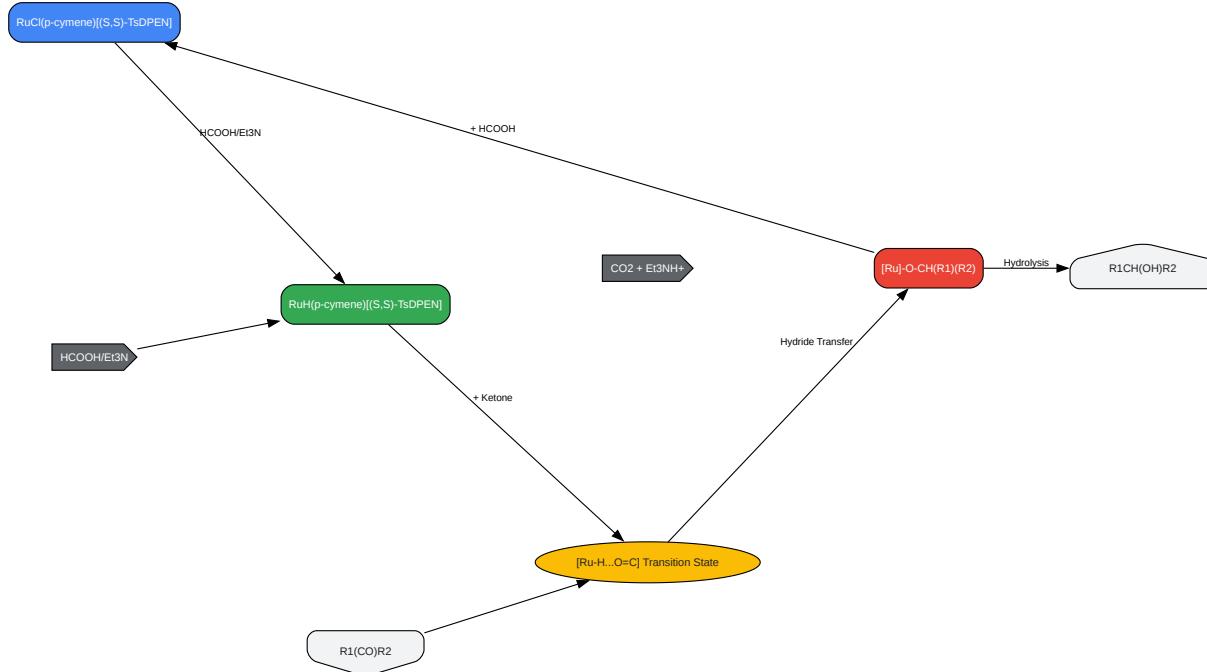
Subst rate	Produ ct	Catal		Hydro gen e Sourc e	Solve nt	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Confi gurati on
		yst Loadi ng (mol %)	gen Sourc e							
1- Methyl -3,4- dihydr oisoqu inoline	1- Methyl -1,2,3, 4-tetrahy droiso quinoli ne			HCOO H/Et ₃ N	Aceton itrile	28	14	>95	95	R
6,7- Dimet hoxy- hoxy- 1- methyl -1,2,3, -3,4- dihydr oisoqu inoline	6,7- Dimet hoxy- 1- methyl -1,2,3, 4-tetrahy droiso quinoli ne	1.0	0.1	HCOO H/Et ₃ N	Aceton itrile	28	18	98	97	R
Acetop henon e N- benzyl mine	N-(1- Phenyl ethyl)b enzyla mine		1.0	HCOO H/Et ₃ N	CH ₂ Cl ₂	25	24	92	89	R

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

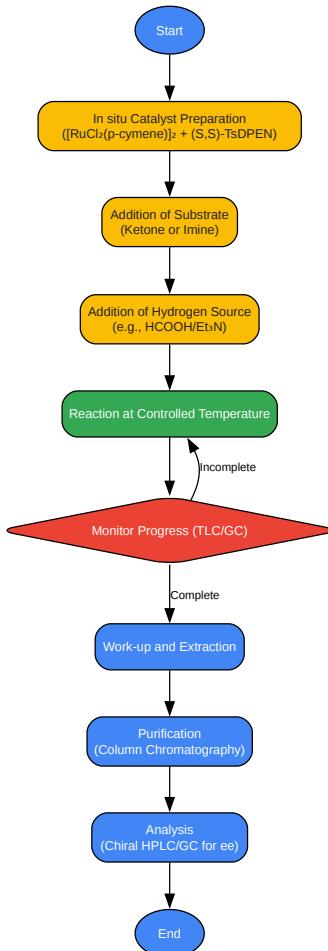
This protocol provides a general procedure for the asymmetric transfer hydrogenation of ketones using the $\text{RuCl}(\text{p-cymene})[(\text{S,S})\text{-TsDPEN}]$ catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:


- Ketone substrate
- $[\text{RuCl}_2(\text{p-cymene})]_2$
- **(S,S)-TsDPEN**
- Formic acid (HCOOH)
- Triethylamine (Et_3N)
- Anhydrous solvent (e.g., acetonitrile, DMF, or CH_2Cl_2)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

- Catalyst Preparation (in situ):
 - To a dry Schlenk flask under an inert atmosphere (N_2 or Ar), add $[\text{RuCl}_2(\text{p-cymene})]_2$ (1 mol%) and **(S,S)-TsDPEN** (2.2 mol%).
 - Add the desired anhydrous solvent (e.g., 5 mL per 1 mmol of substrate).
 - Stir the mixture at room temperature for 20-30 minutes to form the active catalyst, $\text{RuCl}(\text{p-cymene})[(\text{S,S})\text{-TsDPEN}]$. The solution should turn a reddish-brown color.
- Reaction Setup:
 - To the flask containing the catalyst solution, add the ketone substrate (1.0 eq).


- In a separate flask, prepare the formic acid/triethylamine azeotropic mixture (5:2 molar ratio). Caution: This should be done carefully, as the mixing is exothermic.
- Add the HCOOH/Et₃N mixture to the reaction flask.
- Reaction and Monitoring:
 - Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C).
 - Monitor the progress of the reaction by TLC or GC analysis.
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
- Determination of Enantiomeric Excess:
 - Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **(S,S)-TsDPEN** catalyzed ATH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η 6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for (S,S)-TsDPEN Catalyzed Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131608#substrate-scope-of-s-s-tsdpn-catalyzed-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com